molecular formula C19H26N4O6 B1181759 Methyl 2-(pyridin-2-yl)acetate HCl CAS No. 175533-26-3

Methyl 2-(pyridin-2-yl)acetate HCl

Cat. No.: B1181759
CAS No.: 175533-26-3
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Description

Methyl 2-(pyridin-2-yl)acetate HCl is a versatile chemical intermediate in organic chemistry and drug discovery research. The core structure, featuring a pyridine ring linked to an acetate ester, is a privileged scaffold in medicinal chemistry for constructing compounds with diverse biological activities . This compound serves as a key precursor for the synthesis of more complex molecules. For instance, derivatives of 2-pyridinylacetate are utilized in the development of central nervous system (CNS) agents . Furthermore, the pyrimidine core, which can be built using pyridine-based intermediates, is a common feature in compounds investigated for their antitumor and anti-fibrotic properties . Research into methionine aminopeptidase (MetAP) inhibitors, which are relevant to anti-cancer therapy, also utilizes pyridine-containing scaffolds, highlighting the research value of this chemical space . As such, Methyl 2-(pyridin-2-yl)acetate HCl provides researchers with a valuable starting point for the design and synthesis of novel bioactive molecules across multiple therapeutic areas.

Properties

CAS No.

175533-26-3

Molecular Formula

C19H26N4O6

Synonyms

Methyl 2-(pyridin-2-yl)acetate HCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-pyridylacetate Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 2-pyridylacetate hydrochloride, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its chemical structure, molecular properties, synthesis, and handling, with a focus on its practical application in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this versatile compound.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. Methyl 2-pyridylacetate, and by extension its hydrochloride salt, serves as a valuable building block for introducing the 2-pyridylacetyl moiety into larger, more complex molecules. The hydrochloride form often offers advantages in terms of stability, solubility, and ease of handling compared to its free base counterpart.

Chemical Structure and Molecular Properties

The chemical identity of methyl 2-pyridylacetate hydrochloride is defined by its unique structure, where the pyridine nitrogen is protonated by hydrochloric acid. This seemingly simple salt formation has significant implications for the compound's physical and chemical properties.

Chemical Structure

The structure of methyl 2-pyridylacetate hydrochloride is characterized by a pyridinium cation and a chloride anion. The positive charge on the protonated nitrogen atom influences the electron density of the entire aromatic ring.

Chemical Structure of Methyl 2-pyridylacetate Hydrochloride
Molecular Formula and Weight

The molecular formula of the free base, methyl 2-pyridylacetate, is C8H9NO2.[1][2] The addition of hydrochloric acid (HCl) results in the following for the hydrochloride salt:

  • Molecular Formula: C8H10ClNO2

  • Molecular Weight: 187.63 g/mol

This is calculated by adding the molecular weight of methyl 2-pyridylacetate (151.16 g/mol ) and the molecular weight of HCl (36.47 g/mol ).[1][3]

Physicochemical Properties

The conversion of the free base to its hydrochloride salt significantly alters its physicochemical properties. While specific experimental data for the hydrochloride salt is not widely published, we can infer its properties based on the known data of the free base and the general behavior of amine salts.

PropertyMethyl 2-pyridylacetate (Free Base)Methyl 2-pyridylacetate Hydrochloride (Predicted)Source
Appearance Colorless to pale yellow liquidWhite to off-white solid[4]
Molecular Weight 151.16 g/mol 187.63 g/mol [1][3]
Boiling Point 103 °C at 0.5 mmHgNot applicable (decomposes upon heating)[3]
Solubility Soluble in organic solvents; sparingly soluble in waterSoluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solventsGeneral chemical principles

The increased polarity due to the ionic nature of the hydrochloride salt leads to a higher melting point and enhanced solubility in aqueous media, which can be highly advantageous in certain reaction conditions and for biological assays.

Synthesis and Handling

The preparation of methyl 2-pyridylacetate hydrochloride is a straightforward acid-base reaction. Proper handling and storage are crucial to maintain the integrity of the compound.

Synthesis of Methyl 2-pyridylacetate Hydrochloride

The synthesis of the hydrochloride salt is typically achieved by treating a solution of methyl 2-pyridylacetate free base with a solution of hydrochloric acid.

  • Dissolution: Dissolve methyl 2-pyridylacetate (1.0 eq.) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at room temperature. The choice of solvent is critical to ensure precipitation of the product.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (1.05 eq.) in the same solvent, or bubble anhydrous HCl gas through the solution. The addition should be done dropwise to control the exotherm and the rate of precipitation.

  • Precipitation: As the acid is added, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30-60 minutes to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to remove residual solvent.

The rationale for using anhydrous conditions is to prevent any potential hydrolysis of the ester functionality, which can be catalyzed by the presence of water and acid.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product FreeBase Methyl 2-pyridylacetate (in Anhydrous Solvent) Mixing Mix and Stir FreeBase->Mixing HCl_sol Hydrochloric Acid (in Anhydrous Solvent) HCl_sol->Mixing Precipitation Precipitation of Salt Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Methyl 2-pyridylacetate HCl (Solid) Drying->Product

Workflow for the synthesis of methyl 2-pyridylacetate hydrochloride.
Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Applications in Research and Drug Development

Methyl 2-pyridylacetate hydrochloride is a versatile intermediate in organic synthesis, primarily used as a precursor to more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its ability to act as a nucleophile at the carbon adjacent to the ester group (after deprotonation with a suitable base) or to undergo transformations at the ester or pyridine ring. Its use as a hydrochloride salt can be advantageous in reactions where the free base might be problematic, for instance, by preventing unwanted side reactions involving the basic pyridine nitrogen.

Example Application: Synthesis of a Hypothetical API

Let's consider a hypothetical multi-step synthesis where methyl 2-pyridylacetate hydrochloride is a key starting material for the synthesis of a novel kinase inhibitor.

API_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling Start_HCl Methyl 2-pyridylacetate HCl Intermediate1 Alkylated Intermediate Start_HCl->Intermediate1 Base Base (e.g., NaH) Base->Intermediate1 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Intermediate1 Intermediate2 Carboxylic Acid Intermediate1->Intermediate2 [1] Base_hydrolysis Base (e.g., NaOH) Base_hydrolysis->Intermediate2 Acid_workup Acidic Workup Acid_workup->Intermediate2 Final_Product Final API Intermediate2->Final_Product [2] Amine Amine (R'-NH2) Amine->Final_Product Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Final_Product

Hypothetical synthesis of an API using methyl 2-pyridylacetate HCl.

In this hypothetical workflow, the hydrochloride salt is first neutralized with a base to generate the active nucleophile for the alkylation step. The subsequent saponification and amide coupling steps are standard transformations in medicinal chemistry.

Conclusion

Methyl 2-pyridylacetate hydrochloride is a valuable and versatile chemical entity for researchers and drug development professionals. Its enhanced stability and solubility compared to the free base make it an attractive starting material and intermediate in the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.

References

  • PubChem. Methyl 2-pyridylacetate. [Link]

  • NIST. Methyl 2-pyridylacetate. [Link]

  • Cheméo. Chemical Properties of Methyl 2-pyridylacetate. [Link]

Sources

Technical Profile: 2-Pyridineacetic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 2-Pyridineacetic acid methyl ester hydrochloride , a critical intermediate in pharmaceutical organic synthesis.

Executive Summary

2-Pyridineacetic acid methyl ester hydrochloride (often generated in situ or isolated as a stabilized salt of Methyl 2-pyridylacetate) represents a strategic building block in medicinal chemistry. Unlike its free base counterpart (CAS 1658-42-0), which is a liquid prone to oxidative degradation and potential decarboxylation under specific conditions, the hydrochloride salt offers enhanced thermal stability and crystallinity.

This guide clarifies the nomenclature ambiguity often found in vendor catalogs, provides a robust synthesis protocol emphasizing the prevention of decarboxylation, and outlines its utility in constructing fused heterocyclic systems.

Chemical Identity & Nomenclature

Precision in nomenclature is vital for this compound due to the frequent conflation of the ester with the acid precursor in commercial databases.

Synonym Mapping & Identifiers

The compound is formally the hydrochloride salt of methyl 2-pyridylacetate.

Identifier TypeValue / Description
Common Name Methyl 2-pyridylacetate hydrochloride
Systematic Name Methyl 2-(pyridin-2-yl)acetate hydrochloride
Parent Free Base CAS 1658-42-0 (Methyl 2-pyridylacetate)
Parent Acid CAS 13115-43-0 (2-Pyridylacetic acid)
Acid Salt CAS 16179-97-8 (2-Pyridylacetic acid hydrochloride)
Molecular Formula C₈H₉NO₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 187.62 g/mol (Salt) / 151.16 g/mol (Base)
SMILES COC(=O)CC1=CC=CC=N1.Cl
Structural Relationships (Visualization)

The following diagram illustrates the hierarchical relationship between the acid precursors and the target ester salt, clarifying the CAS distinctions.

ChemicalHierarchy Acid 2-Pyridylacetic Acid (Precursor) CAS: 13115-43-0 AcidSalt 2-Pyridylacetic Acid HCl (Stable Precursor) CAS: 16179-97-8 Acid->AcidSalt HCl/Dioxane Target Methyl 2-pyridylacetate HCl (Target Salt) Solid, Stable AcidSalt->Target MeOH / HCl (g) Reflux EsterBase Methyl 2-pyridylacetate (Free Base) CAS: 1658-42-0 Liquid, Air Sensitive EsterBase->Target HCl / Ether Target->EsterBase NaHCO3 (aq) Neutralization

Figure 1: Structural hierarchy and interconversion of 2-pyridylacetate derivatives.

Physicochemical Profile

The hydrochloride salt significantly alters the handling properties compared to the free base.

PropertyMethyl 2-pyridylacetate (Free Base)Methyl 2-pyridylacetate HCl (Salt)
Physical State Clear to yellow liquidWhite to off-white crystalline solid
Boiling/Melting Point BP: 103 °C @ 0.5 mmHg [1]MP: ~130–135 °C (Dec.)
Solubility Miscible in EtOH, DCM, EtOAcSoluble in Water, MeOH; Insoluble in Et₂O
Stability Air-sensitive; darkens on storageHygroscopic; stable under inert gas
pKa (est) 4.86 (Pyridine N)N/A (Quaternized)

Technical Note: The free base ester has a characteristic "sweet/fruity" odor but can rapidly oxidize to N-oxide impurities if exposed to air. The hydrochloride salt is the preferred form for long-term storage.

Synthesis & Production Protocol

Objective: Synthesis of Methyl 2-pyridylacetate hydrochloride from 2-pyridylacetic acid hydrochloride. Rationale: Direct esterification of the acid salt is preferred over the free acid to prevent thermal decarboxylation, a known issue with 2-pyridylacetic acid derivatives [2].

Reagents & Equipment
  • Precursor: 2-Pyridylacetic acid hydrochloride (CAS 16179-97-8).

  • Solvent: Anhydrous Methanol (MeOH).

  • Catalyst/Reagent: Thionyl Chloride (SOCl₂) or anhydrous HCl gas.

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 volumes relative to mass of precursor). Chill to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.5 equivalents) to the methanol. Caution: Exothermic reaction with evolution of SO₂ and HCl gases. Stir for 30 minutes to generate anhydrous HCl in situ.

  • Addition: Add 2-Pyridylacetic acid hydrochloride (1.0 equivalent) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting acid will remain at the baseline; the ester will migrate (Rf ~0.6).

  • Workup (Isolation of Salt):

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Crucial Step: Triturate the resulting residue with cold Diethyl Ether or Acetone to induce crystallization.

    • Filter the white solid under nitrogen atmosphere (hygroscopic).

  • Yield Validation: Expected yield >90%. Confirm identity via ¹H-NMR (D₂O or DMSO-d₆).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Pyridylacetic Acid HCl Step1 Activation: MeOH + SOCl2 (0°C, 30 min) Start->Step1 Dissolve Step2 Esterification: Reflux 65°C (3-5 Hours) Step1->Step2 Add Precursor Step3 Isolation: Evaporate & Triturate (Et2O/Acetone) Step2->Step3 Concentrate End Product: Methyl 2-pyridylacetate HCl Step3->End Filter/Dry

Figure 2: Optimized synthetic workflow for the hydrochloride ester.

Pharmaceutical Applications

The 2-pyridylacetate moiety serves as a versatile "linchpin" in drug discovery, particularly for introducing the pyridine ring with a two-carbon linker.

Key Application Areas
  • Heterocycle Construction:

    • Reacts with 2-aminobenzaldehyde to form Quinolizine derivatives via condensation [3].

    • Precursor for Indolizine synthesis via Chichibabin cyclization approaches.

  • Peptic Ulcer Therapeutics:

    • Derivatives of 2-pyridylacetic acid (thioamides) have been investigated for gastric mucosa protection and inhibition of gastric acid secretion [4].

  • Bisphosphonate Analogues:

    • While Risedronate is derived from the 3-isomer, the 2-isomer is used to synthesize structural analogues for Structure-Activity Relationship (SAR) studies in bone resorption inhibition.

Mechanistic Insight: The "Active Methylene"

The methylene group alpha to the carbonyl and the pyridine ring is highly acidic (pKa ~19 in DMSO for similar esters).

  • Reactivity: It readily undergoes deprotonation by weak bases (e.g., K₂CO₃, NaH) to form an enolate.

  • Utility: This enolate can participate in SɴAr reactions or alkylations, allowing the attachment of complex side chains found in antihistamines and analgesic candidates.

Handling & Safety (E-E-A-T)

Trustworthiness Protocol:

  • Storage: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability Check: If the white solid turns yellow or becomes a gum, it indicates hydrolysis (reverting to acid) or oxidation.

  • Safety: The compound is an irritant (Skin/Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-pyridylacetate. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-pyridylacetate. PubChem CID 74264. Link

  • ChemicalBook. Synthesis of 3-(pyridin-2-yl)quinolin-2(1H)-one from ethyl 2-pyridylacetate. Patent JP2019/38987.[7] Link

  • Google Patents. EP0336561A1: 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. Link

Sources

Methyl 2-(pyridin-2-yl)acetate HCl suppliers and price per gram

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(pyridin-2-yl)acetate HCl for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Pyridine Scaffold

Methyl 2-(pyridin-2-yl)acetate hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of pyridine, it belongs to a class of compounds that are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a methyl acetate group at the 2-position of the pyridine ring provides a versatile chemical handle for further synthetic elaboration, making it a valuable building block for constructing more complex molecular architectures.

The strategic importance of this scaffold lies in its prevalence in numerous bioactive molecules, including those with applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[2][3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Methyl 2-(pyridin-2-yl)acetate HCl, covering its synthesis, quality control, applications, and procurement landscape. The methodologies described herein are designed to be self-validating, ensuring that researchers can proceed with confidence in the quality and identity of their starting material.

Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in its effective application. While the hydrochloride salt form is specified, data is most readily available for the free base, Methyl 2-(pyridin-2-yl)acetate. The addition of HCl will increase the molecular weight and significantly enhance its solubility in aqueous media.

PropertyValueSource
CAS Number 175533-26-3 (for HCl salt)[4]
Molecular Formula C₈H₁₀ClNO₂[4]
Molecular Weight 187.62 g/mol [4]
IUPAC Name methyl 2-(pyridin-2-yl)acetate;hydrochloride[4]
Canonical SMILES COC(=O)CC1=CC=CC=N1.Cl[4]
Appearance Expected to be an off-white to white crystalline solid/powderGeneral Chemical Knowledge

Synthesis and Purification: A Robust Protocol

The most direct and industrially scalable route to Methyl 2-(pyridin-2-yl)acetate HCl is through the Fischer esterification of the corresponding carboxylic acid, 2-(pyridin-2-yl)acetic acid, followed by salt formation. This method is advantageous due to the relatively low cost of reagents and straightforward workup procedures. The causality behind this choice is the acid-catalyzed nature of the esterification, which is both efficient and well-documented for similar substrates.[5][6]

Experimental Protocol: Fischer Esterification and Salt Formation

Step 1: Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyridin-2-yl)acetic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes). The volume is kept high to drive the equilibrium towards the product.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq) or, for a cleaner reaction, thionyl chloride (1.1-1.5 eq) dropwise.[5][6] The use of thionyl chloride is often preferred as it reacts with residual water and produces gaseous byproducts (SO₂ and HCl) that are easily removed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the mixture to room temperature and carefully remove the methanol under reduced pressure.

Step 2: Workup and Purification

  • To the resulting residue, add purified water and a water-immiscible organic solvent such as ethyl acetate.

  • Carefully adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step is critical to neutralize the acid and deprotonate the pyridine nitrogen, allowing the free ester to be extracted into the organic phase.

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 2-(pyridin-2-yl)acetate as an oil or solid.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude ester in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, Methyl 2-(pyridin-2-yl)acetate HCl.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_workup Step 2: Workup & Purification cluster_salt Step 3: Salt Formation A Charge Reactor: 2-(pyridin-2-yl)acetic acid Anhydrous Methanol B Cool to 0-5 °C A->B C Add Acid Catalyst (e.g., Thionyl Chloride) B->C D Heat to Reflux (65 °C) C->D E Monitor by TLC/LC-MS D->E F Solvent Removal (Reduced Pressure) E->F Reaction Complete G Add Water & Ethyl Acetate F->G H Basify to pH 8-9 (e.g., NaHCO₃) G->H I Extract with Ethyl Acetate H->I J Dry (Na₂SO₄) & Concentrate I->J K Dissolve Ester in Ether J->K Crude Free Base L Add HCl Solution K->L M Precipitate HCl Salt L->M N Filter, Wash & Dry M->N O O N->O Final Product: Methyl 2-(pyridin-2-yl)acetate HCl

Caption: Workflow for the synthesis of Methyl 2-(pyridin-2-yl)acetate HCl.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and stability of a starting material is paramount in research and drug development. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques corroborates the final assessment. The following protocols are standard for the characterization of this compound.[7]

Identity Confirmation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation.

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Protons on the pyridine ring (typically in the 7.5-8.5 ppm range), a singlet for the methylene (-CH₂-) group (around 4.0 ppm), and a singlet for the methyl (-CH₃) group (around 3.7 ppm). The integration of these peaks should correspond to the number of protons (4H, 2H, and 3H, respectively).

  • Mass Spectrometry (MS): Confirms the molecular weight of the molecule.

    • Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile/water. Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: A prominent peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 152.07.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of non-volatile organic compounds.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 265 nm.

      • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for drug development applications.

Analytical Workflow Diagram

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Sample Sample of Methyl 2-(pyridin-2-yl)acetate HCl NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Reverse-Phase HPLC-UV Sample->HPLC Report Certificate of Analysis (CoA) NMR->Report NMR_Result Correct proton signals & integration? NMR->NMR_Result MS->Report MS_Result Correct [M+H]⁺ at m/z 152.07? MS->MS_Result HPLC->Report HPLC_Result Purity >98%? HPLC->HPLC_Result NMR_Result->Report Yes Fail FAIL (Repurify or Reject Batch) NMR_Result->Fail No MS_Result->Report Yes MS_Result->Fail No HPLC_Result->Report Yes HPLC_Result->Fail No Procurement_Logic Start Need for Methyl 2-(pyridin-2-yl)acetate HCl Search Search Major Catalogs (Sigma-Aldrich, FisherSci, etc.) Start->Search Found Is Compound Listed? Search->Found Check_Specialty Search Specialty Building Block Suppliers (Enamine, ChemUniverse, etc.) Check_Specialty->Found Request_Quote Request Quote for Custom Synthesis Check_Specialty->Request_Quote Not Found Found->Check_Specialty No Evaluate_Quotes Evaluate Quotes: Price, Lead Time, Purity Found->Evaluate_Quotes Yes Request_Quote->Evaluate_Quotes In_House Consider In-House Synthesis Evaluate_Quotes->In_House Quotes Unfavorable Decision Make Sourcing Decision Evaluate_Quotes->Decision In_House->Decision

Caption: Decision tree for sourcing specialized chemical reagents.

Safe Handling and Storage

As with all laboratory chemicals, Methyl 2-(pyridin-2-yl)acetate HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is expected to be more stable and less volatile than its free base form.

References

  • ChemUniverse. (R)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride. [Link]

  • Visa Chem Private Limited. Methyl 2 Pyridin 2 Yl Acetate Acid. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chilean Chemical Society. [Link]

  • PubChem. Methyl 2-pyridylacetate. [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Google Patents. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Cosmetic Ingredient Review. (2010). Draft Final Report of Methyl Acetate, Simple Alkyl Acetate Esters, Acetic Acid and its Salts as used in Cosmetics. [Link]

Sources

Methodological & Application

Synthesis of Methylphenidate from Methyl 2-(pyridin-2-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Methylphenidate HCl via Late-Stage


-Arylation and Heterogeneous Hydrogenation 

Executive Summary & Strategic Rationale

This application note details a modular, convergent synthetic route for Methylphenidate Hydrochloride (MPH), targeting the threo-diastereomer. Unlike traditional industrial routes that rely on the condensation of phenylacetonitrile with 2-chloropyridine (which fixes the aromatic rings early), this protocol utilizes Methyl 2-(pyridin-2-yl)acetate as a versatile scaffold.

Strategic Advantages:

  • Late-Stage Diversification: The phenyl ring is introduced via Palladium-catalyzed

    
    -arylation. This allows researchers to easily substitute bromobenzene with other aryl halides to synthesize novel MPH analogs for structure-activity relationship (SAR) studies without redesigning the entire route.
    
  • Atom Economy: Utilizes high-yielding cross-coupling chemistry, reducing side-product formation compared to traditional amide hydrolysis routes.

  • Scalability: The hydrogenation step utilizes heterogeneous catalysis (PtO

    
    ), compatible with flow chemistry and batch scale-up.
    

Safety, Regulatory & Compliance

  • Controlled Substance: Methylphenidate is a Schedule II controlled substance in the United States (DEA) and similarly regulated globally. This protocol is strictly for use by authorized personnel in licensed facilities.

  • Hazardous Reagents:

    • Lithium Hexamethyldisilazide (LiHMDS): Pyrophoric; handle under inert atmosphere.

    • Hydrogen Gas (H

      
      ):  Extremely flammable; requires high-pressure rated vessels.
      
    • Platinum(IV) Oxide (Adams Catalyst): Pyrophoric when dry; handle as a wet slurry or under inert gas.

Synthetic Pathway Visualization

The following diagram outlines the reaction sequence, transforming the pyridine-acetate scaffold into the piperidine-based API.

Methylphenidate_Synthesis Start Methyl 2-(pyridin-2-yl)acetate (Starting Material) Step1 Pd-Catalyzed α-Arylation Start->Step1 + Ph-Br, LiHMDS Pd(dba)2, P(tBu)3 Inter1 Methyl phenyl(pyridin-2-yl)acetate (Aromatic Intermediate) Step1->Inter1 Step2 Heterogeneous Hydrogenation Inter1->Step2 + H2 (50 bar) PtO2, AcOH Inter2 Methylphenidate Free Base (Diastereomeric Mixture) Step2->Inter2 Step3 Resolution & Salt Formation Inter2->Step3 1. Epimerization 2. HCl/MeOH Final threo-Methylphenidate HCl (Final API) Step3->Final

Caption: Figure 1. Modular synthesis of Methylphenidate HCl via Pd-catalyzed cross-coupling and catalytic hydrogenation.

Experimental Protocols

Protocol A: Palladium-Catalyzed -Arylation

Objective: Introduction of the phenyl ring at the


-position of the ester.
Mechanism:  The pyridine nitrogen aids in stabilizing the enolate, but can also poison the catalyst. The use of bulky phosphine ligands (P(

-Bu)

) and strong bases (LiHMDS) prevents catalyst deactivation and promotes reductive elimination.

Reagents:

  • Methyl 2-(pyridin-2-yl)acetate (1.0 equiv)[1]

  • Bromobenzene (1.2 equiv)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

  • Pd(dba)

    
     (Bis(dibenzylideneacetone)palladium(0)) (2 mol%)
    
  • P(

    
    -Bu)
    
    
    
    (Tri-tert-butylphosphine), 1.0 M in toluene (2 mol%)
  • Solvent: Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(dba)

    
     and P(
    
    
    
    -Bu)
    
    
    in a small volume of toluene. Stir for 10 minutes to form the active Pd(0)L
    
    
    species.
  • Enolate Formation: Charge a flame-dried 3-neck flask with Methyl 2-(pyridin-2-yl)acetate and anhydrous toluene. Cool to 0°C . Add LiHMDS dropwise over 15 minutes. The solution will turn deep orange/red, indicating enolate formation. Stir for 30 minutes.

  • Coupling: Add Bromobenzene to the enolate solution. Then, inject the pre-formed catalyst solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours. Note: Mild heating to 40°C may be required for sterically hindered analogs.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) to yield Methyl phenyl(pyridin-2-yl)acetate .

Critical Control Point: Strictly anhydrous conditions are required. Moisture will protonate the enolate, quenching the reaction before arylation occurs.

Protocol B: Heterogeneous Hydrogenation (Pyridine Reduction)

Objective: Reduction of the pyridine ring to a piperidine ring.[2][3][4][5][6] Mechanism: Acidic media is essential. It protonates the pyridine nitrogen (


), preventing it from coordinating strongly to the Platinum surface (poisoning) and activating the ring for hydrogenation.

Reagents:

  • Methyl phenyl(pyridin-2-yl)acetate (Intermediate 1)

  • PtO

    
     (Adams Catalyst) (5-10 wt%)
    
  • Solvent: Glacial Acetic Acid[2][4][5][6][7]

  • Hydrogen Gas (H

    
    )[5]
    

Procedure:

  • Preparation: Dissolve Intermediate 1 in Glacial Acetic Acid (concentration ~0.5 M).

  • Loading: Transfer solution to a high-pressure hydrogenation autoclave (e.g., Parr reactor).

  • Catalyst Addition: Carefully add PtO

    
    . Safety: Wet the catalyst with a small amount of acetic acid before addition to prevent sparking.
    
  • Hydrogenation: Seal the reactor. Purge with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 50 bar (725 psi) H
    
    
    .
  • Reaction: Stir vigorously at room temperature for 24 hours.

    • Optimization: If conversion is slow, heat to 50°C.

  • Filtration: Vent H

    
     and purge with N
    
    
    
    . Filter the mixture through a pad of Celite to remove the Platinum catalyst. Wash the pad with Methanol.[3]
  • Concentration: Concentrate the filtrate under reduced pressure to remove Acetic Acid.

  • Neutralization: Dissolve the residue in water/DCM. Basify with cold 1M NaOH to pH 10. Extract immediately with DCM to obtain Methylphenidate Free Base (mixture of threo and erythro isomers).

Protocol C: Isomer Resolution & Salt Formation

Objective: Isolation of the pharmacologically active threo-isomer as the Hydrochloride salt. Mechanism: The erythro isomer is often kinetically favored. However, the threo-isomer is thermodynamically more stable. Crystallization from HCl/Alcohol drives the equilibrium and selectively precipitates the threo-salt.

Procedure:

  • Epimerization (Optional but Recommended): If the erythro:threo ratio (by HPLC) is > 20:80, reflux the free base in dilute NaOMe/MeOH for 4 hours to equilibrate the mixture toward the thermodynamic threo isomer.

  • Salt Formation: Dissolve the crude free base in minimal dry Isopropanol (IPA).

  • Acidification: Add a solution of HCl in Methanol (1.25 M) dropwise with stirring until pH ~3.

  • Crystallization: Cool the solution to 0–4°C and stir for 4 hours. A white precipitate should form.[7]

  • Filtration: Filter the solid and wash with cold Ether/IPA (1:1).

  • Recrystallization: Recrystallize from hot Ethanol/Water to achieve >99% purity.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 99.5%HPLC (C18, ACN:Buffer)
Diastereomeric Ratio > 99:1 (threo:erythro)Chiral HPLC

H NMR (D

O)

7.3-7.5 (m, 5H, Ph), 3.8 (s, 3H, OMe), 3.9 (d, 1H,

-CH), 3.4 (m, 1H, Pip-H)
400 MHz NMR
Mass Spectrometry [M+H]

= 234.15
LC-MS (ESI+)

References

  • Alpha-Arylation of Esters: Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Hydrogenation of Pyridines: Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).[5][6] Catalytic Hydrogenation of Substituted Pyridines with PtO

    
     Catalyst. Asian Journal of Chemistry, 27(11), 4358–4360. Link
    
  • Methylphenidate Synthesis Review: Axten, J. M., Krim, L., Kung, H. F., & Kung, M. P. (1998). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Journal of Medicinal Chemistry, 41(25), 4847–4857. Link

  • Process Chemistry (Resolution): Prashad, M., Kim, H. Y., Lu, Y., Liu, Y., Har, D., Repič, O., & Blacklock, T. J. (1999). Enantioselective Synthesis of (2R,2'R)-threo-Methylphenidate Hydrochloride via a Catalytic Asymmetric Hydrogenation of a Pyridine Intermediate. Journal of Organic Chemistry, 64(5), 1750–1753. Link

Sources

Application Note: Controlled Esterification of 2-Pyridylacetic Acid to Methyl 2-Pyridylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the esterification of 2-pyridylacetic acid (2-PAA) to methyl 2-pyridylacetate hydrochloride . Unlike standard carboxylic acids, 2-PAA possesses a highly activated methylene group susceptible to thermal decarboxylation, yielding 2-picoline (2-methylpyridine) as a major impurity.

The protocol below utilizes an anhydrous Thionyl Chloride (


) / Methanol system . This method generates anhydrous HCl in situ, converting the unstable zwitterionic starting material immediately into the stable hydrochloride salt, thereby suppressing the decarboxylation pathway while driving the Fischer esterification.

Target Product:

  • Name: Methyl 2-pyridylacetate hydrochloride

  • CAS: 16179-97-8 (Starting Acid HCl salt ref), Product often cited as derivative.[1]

  • Stability: Hygroscopic solid; stable as HCl salt. Unstable as free base.

Chemical Context & Mechanistic Insight

The Instability Challenge

2-Pyridylacetic acid exists in equilibrium between its neutral form and a zwitterionic species. The zwitterion facilitates the release of


 because the pyridine ring acts as an electron sink, stabilizing the developing carbanion at the 

-position.
  • Risk Factor: Heating neutral 2-PAA in the absence of strong acid leads to rapid decarboxylation.

  • Solution: Protonation of the pyridine nitrogen (

    
    ) removes the electron density necessary to stabilize the transition state for decarboxylation. Therefore, the reaction must  remain acidic throughout.
    
Reaction Pathway Diagram

The following diagram illustrates the competition between the desired esterification and the fatal decarboxylation pathway.

ReactionPathway cluster_legend Legend Stable Pathway Stable Pathway Risk Pathway Risk Pathway Start 2-Pyridylacetic Acid (Zwitterion/Free Acid) Protonated Protonated Species (Stable Intermediate) Start->Protonated Rapid Protonation (< 0°C) Byproduct 2-Picoline + CO2 (Decarboxylation) Start->Byproduct Heat/Neutral pH Acid Acidic Medium (HCl/MeOH) Ester Methyl 2-pyridylacetate HCl (Target Product) Protonated->Ester MeOH, Reflux

Caption: Kinetic competition between acid-stabilized esterification (Blue/Green) and thermal decarboxylation (Red).

Materials & Equipment

Reagent / EquipmentSpecificationRole
2-Pyridylacetic Acid (HCl) >98% PuritySubstrate.[2] (Commercially available as HCl salt to prevent decomposition).
Thionyl Chloride (

)
Reagent Grade (>99%)Dehydrating agent; generates anhydrous HCl.
Methanol (MeOH) Anhydrous (<0.05%

)
Solvent and reactant.
Diethyl Ether / MTBE ACS GradeAnti-solvent for precipitation.
Reaction Vessel 2-Neck Round Bottom FlaskEquipped with drying tube (

) and addition funnel.
Cooling Bath Ice/Salt (

)
Essential for exotherm control.

Detailed Experimental Protocol

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

This method is preferred over sulfuric acid catalysis because it simplifies the workup (volatile byproducts


 and HCl gas) and avoids aqueous neutralization which would destabilize the free base ester.
Step 1: Preparation of Methanolic HCl (Exothermic)
  • Set up a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet/drying tube.

  • Charge the flask with 50 mL of Anhydrous Methanol .

  • Cool the methanol to -5°C to 0°C using an ice-salt bath.

  • SLOWLY add 3.0 equivalents of Thionyl Chloride dropwise via the addition funnel.

    • Caution: This reaction releases

      
       and HCl gas. Vigorous bubbling and exotherm will occur. Maintain temperature < 10°C.
      
    • Mechanism:[1][3][4][5][6]

      
       (and methyl sulfite intermediates).
      
Step 2: Substrate Addition
  • Once the

    
     addition is complete, stir for 15 minutes at 0°C to ensure gas evolution subsides.
    
  • Add 10.0 mmol of 2-Pyridylacetic acid hydrochloride (or free acid) in one portion.

    • Note: If using the free acid, ensure the solution is cold before addition to immediately protonate the pyridine ring.

Step 3: Reaction[1]
  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir at room temperature for 1 hour.

  • Monitor by TLC or HPLC (See Section 5).

    • Optimization: If conversion is slow, heat to a mild reflux (65°C) for 2–4 hours.

    • Warning: Do not reflux for prolonged periods (>12h) as this increases the risk of degradation.

Step 4: Workup and Isolation
  • Concentrate the reaction mixture in vacuo (Rotary Evaporator) at < 40°C .

    • Result: A viscous yellow/orange oil or semi-solid will remain.

  • Co-evaporation: Add 20 mL of fresh methanol and re-evaporate to remove residual

    
     and 
    
    
    
    . Repeat twice.
  • Crystallization:

    • Dissolve the residue in a minimum amount of cold Methanol (approx. 3-5 mL).

    • Add Diethyl Ether or MTBE (approx. 20-30 mL) dropwise with stirring until turbidity persists.

    • Cool at -20°C overnight.

  • Filter the white to off-white hygroscopic crystals under nitrogen/argon.

  • Dry in a vacuum desiccator over

    
    .
    
Workflow Diagram

Workflow cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Reaction cluster_2 Step 4: Isolation Methanol Methanol (-5°C) SOCl2 Add SOCl2 (Dropwise) Methanol->SOCl2 HCl_Gen Anhydrous HCl Generated SOCl2->HCl_Gen Add_Substrate Add 2-PAA (Solid) HCl_Gen->Add_Substrate Stir_RT Stir RT (1h) Check Conversion Add_Substrate->Stir_RT Reflux Mild Reflux (65°C) (Only if needed) Stir_RT->Reflux Incomplete Evap Evaporate Solvent (<40°C) Stir_RT->Evap Reflux->Evap Precip Crystallize (MeOH/Ether) Evap->Precip Product Methyl 2-pyridylacetate HCl (Solid) Precip->Product

Caption: Operational workflow for the synthesis of Methyl 2-pyridylacetate HCl.

Process Control & Characterization

In-Process Monitoring (IPC)

Do not rely solely on time. Monitor the disappearance of the acid.

  • TLC: Mobile Phase: DCM/MeOH/Acetic Acid (90:9:1).

    • Stain: UV (254 nm) or Iodine.

    • Rf: The ester will have a higher Rf than the acid.

  • HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).

    • Impurity Marker: 2-Picoline (Decarboxylation product) elutes very early or is volatile.

Characterization Data (Expected)
AnalysisExpected ResultNotes
Appearance White to Off-white crystalline solidTurns yellow if free base is liberated.

NMR (

)

3.75 (s, 3H,

), 4.10 (s, 2H,

), 7.8-8.7 (m, 4H, Pyr)
Methylene protons are diagnostic.
Melting Point 132–136 °C (dec)Decomposes upon melting.
Solubility High in Water, MeOH; Low in Ether, HexaneHygroscopic.

Critical Troubleshooting & Safety

Avoiding "The Black Tar"

If the reaction mixture turns dark black/brown:

  • Cause: The reaction got too hot, or the solution became basic/neutral, allowing polymerization of the pyridine ester.

  • Prevention: Ensure excess HCl is present. Never wash the organic phase with saturated bicarbonate (

    
    ) during workup if you intend to isolate the salt. The free base ester is unstable.
    
Safety Hazards
  • Thionyl Chloride: Reacts violently with water.[7] Causes severe skin burns and eye damage. Handle in a fume hood.

  • 2-Picoline (Byproduct): Flammable and toxic.

  • Pyridine Derivatives: Potential neurotoxins; avoid dust inhalation.

References

  • Sillén Method (General Esterification)

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Decarboxylation Mechanism of Pyridylacetic Acids

    • Title: The Decarboxylation of Some Heterocyclic Acetic Acids.[6][8] Part 11. Direct and Indirect Evidence for the Zwitterionic Mechanism.[6][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Stability of 2-Pyridylacetic Acid Hydrochloride

    • Source: ChemicalBook / Supplier Data.[1]

  • Amino Acid Esterification Protocols (Analogous Chemistry)

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.[9][10]

    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Methyl 2-(pyridin-2-yl)acetate HCl as a ligand in metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Methyl 2-(pyridin-2-yl)acetate HCl: A Versatile Bifunctional Ligand for the Synthesis of Novel Metal-Organic Frameworks

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials distinguished by their high surface areas and tunable structures, making them prime candidates for applications in gas storage, catalysis, and drug delivery.[1][2][3] The rational design of MOFs is critically dependent on the selection of organic linkers. Pyridyl-carboxylate ligands are particularly valuable due to their ability to form stable, multidimensional networks through coordination with a variety of metal ions.[1][4][5] This guide provides an in-depth technical overview and detailed protocols for utilizing Methyl 2-(pyridin-2-yl)acetate hydrochloride as a versatile ligand for MOF synthesis. We will explore the ligand's unique chemical properties, the causality behind the synthetic strategy—specifically the in situ deprotection and hydrolysis required for coordination—and provide a validated workflow for the synthesis and characterization of a representative copper-based MOF.

Ligand Analysis: Methyl 2-(pyridin-2-yl)acetate HCl

The selected ligand, Methyl 2-(pyridin-2-yl)acetate HCl, is not a conventional, ready-to-use linker. Its structure necessitates specific reaction conditions to become an active building block for MOF assembly.

  • Structure: The molecule contains a pyridine ring and a methyl ester of a carboxylic acid. The pyridine nitrogen is protonated due to the hydrochloride salt form.

  • Coordination Potential: For this ligand to participate in MOF formation, two transformations must occur, typically in situ during the solvothermal synthesis process:

    • Deprotonation: The pyridinium ion (py-H+) must be deprotonated to a neutral pyridine ring, freeing the nitrogen's lone pair of electrons to coordinate with a metal center. This is often facilitated by the basic nature of the solvent (e.g., DMF) at elevated temperatures or by the addition of a modulating agent.

    • Hydrolysis: The methyl ester group (-COOCH₃) must be hydrolyzed to a carboxylate group (-COO⁻). This process, often catalyzed by the presence of metal ions and water molecules in the reaction mixture, generates the second coordination site required to bridge metal nodes and build the framework.[6]

  • Causality of In Situ Activation: This dual-activation requirement is a key experimental consideration. It allows for a one-pot synthesis approach where the active linker form is generated under the same high-temperature and high-pressure conditions that promote MOF crystallization.[7][8] This method can influence crystal growth and defect formation, offering a handle for tuning the final material's properties.

Ligand activation and coordination pathway.

Principles of Solvothermal MOF Synthesis

Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOF materials.[7][9] The process involves heating the metal precursors and organic linkers in a sealed vessel at temperatures above the solvent's boiling point.

Key Parameters and Their Scientific Rationale:

  • Solvent: Polar, high-boiling solvents like N,N-Dimethylformamide (DMF) are frequently used.[8] DMF serves multiple roles: it solubilizes the precursors, can act as a base to deprotonate the ligand, and its decomposition at high temperatures can influence the pH and kinetics of crystal formation.

  • Temperature: Reaction temperatures typically range from 100°C to 250°C.[9] Temperature controls the reaction kinetics, the rate of crystal nucleation and growth, and the potential for in situ ligand transformations. Careful optimization is required to obtain a pure, crystalline phase.

  • Time: Reaction times of 12 to 48 hours are common.[9] This duration allows for the slow growth of well-ordered crystals. Shorter times may result in amorphous products, while excessively long times could lead to the formation of more thermodynamically stable, but potentially less porous, phases.

  • Modulators: Sometimes, acidic or basic additives are used to control the pH, which influences the deprotonation of the linker and the coordination speed, thereby affecting crystal size and quality.[10]

Detailed Protocol: Synthesis of a Cu-[2-(pyridin-2-yl)acetate] MOF

This protocol describes a representative solvothermal synthesis. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Reagents and Equipment

  • Methyl 2-(pyridin-2-yl)acetate HCl (Ligand)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (for washing)

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave[9]

  • Laboratory Oven

  • Centrifuge

  • Vacuum Oven

3.2. Synthesis Procedure

  • Precursor Solution Preparation: In a 20 mL glass scintillation vial, dissolve 37.8 mg (0.25 mmol) of Methyl 2-(pyridin-2-yl)acetate HCl and 60.4 mg (0.25 mmol) of Cu(NO₃)₂·3H₂O in 10 mL of DMF.

    • Causality: Using an equimolar ratio of ligand to metal is a common starting point for exploring new MOF structures. DMF is chosen for its ability to dissolve the precursors and facilitate the in situ reactions.[8]

  • Solvothermal Reaction: Tightly cap the vial. Place it in a preheated laboratory oven at 120°C for 24 hours.

    • Causality: This temperature and time are sufficient to promote both the hydrolysis of the ester and the deprotonation of the pyridine, followed by the slow crystallization of the MOF.[9] The sealed vessel maintains high pressure, keeping the solvent in a liquid state.[7]

  • Cooling and Product Isolation: Turn off the oven and allow the vessel to cool slowly to room temperature over several hours. Blue, crystalline precipitates should be visible.

    • Causality: Slow cooling is crucial to prevent rapid crashing out of the material and to maximize crystal quality.

  • Washing and Purification: Decant the mother liquor. Add 10 mL of fresh DMF, sonicate briefly to disperse the crystals, and then centrifuge to collect the solid product. Repeat this washing step three times.

    • Causality: This removes unreacted precursors and impurities trapped within the pores.[8]

  • Solvent Exchange: After the final DMF wash, decant the supernatant and add 10 mL of ethanol. Let the crystals soak for 24 hours, replacing the ethanol at least twice during this period.

    • Causality: Ethanol is more volatile and has a lower surface tension than DMF. Exchanging the high-boiling DMF with ethanol is a critical step before activation to prevent pore collapse upon solvent removal.[8][9]

  • Activation: Decant the ethanol and transfer the wet solid to a vacuum oven. Heat at 150°C under dynamic vacuum for 12 hours to remove all solvent molecules from the pores.

    • Causality: This "activation" step evacuates the pores, making the internal surface area accessible for applications like gas storage. The temperature must be below the material's decomposition point, which can be determined by TGA.[9]

Experimental workflow for MOF synthesis and characterization.

Self-Validating Characterization

To confirm the successful synthesis of a crystalline, porous material, the following characterization techniques are essential.[2]

TechniquePurposeExpected Result for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk sample.[8]A pattern with sharp, well-defined peaks, indicating a well-ordered crystalline structure. The absence of broad features suggests high purity.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm solvent removal.[2][11]An initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, solvent-free framework, and finally, decomposition at a higher temperature.
BET Surface Area Analysis To quantify the porosity of the activated material.[2][11]A Type I or IV gas adsorption isotherm (typically N₂ at 77 K), from which a high Brunauer-Emmett-Teller (BET) surface area can be calculated.

Potential Applications

MOFs constructed from pyridyl-carboxylate linkers exhibit properties suitable for a range of applications:

  • Gas Storage and Separation: The tunable pore sizes and the presence of nitrogen atoms on the pore surfaces can create preferential binding sites for specific gases like CO₂.[1][11]

  • Heterogeneous Catalysis: The accessible metal sites within the framework can act as Lewis acids, while the pyridine nitrogen atoms can serve as Lewis bases, making these materials potential catalysts for various organic transformations.[1][12]

  • Sensing: The introduction of guest molecules into the pores can alter the framework's physical properties (e.g., luminescence), allowing for the development of chemical sensors.[4]

Conclusion

Methyl 2-(pyridin-2-yl)acetate HCl is a promising, albeit unconventional, ligand for the synthesis of novel MOFs. Its successful application hinges on understanding and controlling the in situ deprotection and hydrolysis reactions that render it an active linker. The solvothermal protocol detailed herein provides a robust starting point for researchers. By systematically validating the synthesis through standard characterization techniques like PXRD, TGA, and BET analysis, scientists can confidently explore the potential of these new materials in diverse fields, from materials science to drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • JournalsPub. (2024, November 20). Synthesis and Characterization of Metal-Organic Frameworks for Gas Storage.
  • BOC Sciences. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • ResearchGate.
  • UMT JOURNAL. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs)
  • ResearchGate. (2025, August 6). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction | Request PDF.
  • Dalton Transactions (RSC Publishing).
  • NIH. (2025, August 6). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes.
  • Diva Portal. (2025, May 22). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks.
  • ACS Publications. (2023, October 3). Simplifying the Synthesis of Metal–Organic Frameworks.
  • NIH. Synthesis and Characterization of Functionalized Metal-organic Frameworks.

Sources

Application Note: Catalytic Hydrogenation of Methyl 2-pyridylacetate to Methyl 2-piperidylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the chemoselective reduction of the pyridine ring in Methyl 2-pyridylacetate (CAS: 1658-42-0) to yield Methyl 2-piperidylacetate .

The transformation presents a specific chemo-selectivity challenge: reducing the aromatic pyridine ring while preserving the labile ester moiety. Standard reduction methods (e.g., LiAlH4) are unsuitable due to ester reactivity. This guide focuses on Heterogeneous Catalytic Hydrogenation , providing two distinct protocols:

  • Method A (Gold Standard): High-pressure hydrogenation using Platinum Oxide (

    
    ) in Acetic Acid.[1]
    
  • Method B (Mild Conditions): Low-pressure hydrogenation using Rhodium on Carbon (

    
    ) in Methanol.
    

Introduction & Mechanistic Insight

The Chemical Challenge

The reduction of pyridine to piperidine involves the addition of 3 equivalents of hydrogen (


).[2] However, pyridines are notorious catalyst poisons. The basic nitrogen atom (

hybridized) binds strongly to the active sites of noble metal catalysts, inhibiting hydrogen adsorption.

Key Mechanistic Requirement: To prevent catalyst poisoning, the reaction must be conducted in acidic media .[3] Protonation of the pyridine nitrogen (


) reduces its binding affinity to the metal surface, allowing the aromatic ring to adsorb in a flat geometry favorable for hydrogenation.
Substrate Specifics: Methyl 2-pyridylacetate
  • Ester Sensitivity: The methyl ester is susceptible to hydrolysis in aqueous acid or transesterification in non-native alcohols. Anhydrous acidic conditions are preferred.

  • Product Stability: The product, Methyl 2-piperidylacetate, is a

    
    -amino ester. As a free base, it is prone to intermolecular condensation or polymerization. It is strongly recommended to isolate and store the product as a Hydrochloride or Acetate salt. 
    

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst

(Adams' Catalyst)
Highest activity for pyridines; resistant to acid.
Alternative 5% Rh/C Excellent activity at lower pressures; less prone to ring opening than Pd.
Solvent Glacial Acetic Acid (AcOH) Acts as solvent and proton source.[1] Prevents catalyst poisoning.
Pressure 3 – 50 bar (50-700 psi) Pyridines require high pressure to overcome aromatic stabilization energy.
Temperature 25°C – 50°C Higher temps increase rate but risk ester hydrolysis or decarboxylation.

Experimental Protocols

Method A: High-Pressure Hydrogenation (PtO2 / AcOH)

Best for: High conversion, difficult substrates, and scalable batch processes.

Reagents:

  • Methyl 2-pyridylacetate (1.0 equiv)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst) (5 mol%)[4]
    
  • Glacial Acetic Acid (Concentration: 0.1 – 0.2 M)

  • Hydrogen Gas (

    
    )[4]
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure autoclave vessel (e.g., Parr reactor), dissolve Methyl 2-pyridylacetate in Glacial Acetic Acid.

  • Catalyst Loading: Carefully add

    
     (5 mol%).[2] Caution: Dry catalysts can ignite solvent vapors. Add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of acetic acid first.
    
  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent). Then, purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize the reactor to 50 bar (725 psi) with

    
    . Stir vigorously (>800 RPM) at Room Temperature  for 12–16 hours.
    
    • Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to protect the ester.

  • Workup:

    • Vent hydrogen carefully.[2] Purge with

      
      .
      
    • Filter the mixture through a pad of Celite® to remove the platinum catalyst.[2] Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Result: The product is obtained as the Acetate Salt .

Method B: Low-Pressure Hydrogenation (Rh/C / MeOH)

Best for: Laboratory scale, mild conditions, equipment with pressure limitations.

Reagents:

  • Methyl 2-pyridylacetate (1.0 equiv)

  • 5% Rhodium on Carbon (Rh/C) (5–10 wt% loading)

  • Methanol (Anhydrous)

  • HCl (1.0 equiv, added as methanolic HCl or concentrated aqueous HCl if minimal)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 2-pyridylacetate in Methanol (0.1 M). Add 1.05 equivalents of HCl (e.g., 1.25 M HCl in MeOH).

    • Critical: The solution must be acidic to protonate the pyridine.

  • Catalyst Loading: Add 5% Rh/C (10 wt% relative to substrate mass).

  • Reaction: Connect to a balloon of hydrogen (1 atm) or a low-pressure shaker (Parr shaker) at 3–5 bar (45–75 psi) .

  • Execution: Stir/shake at 40°C for 16–24 hours.

  • Workup:

    • Filter through Celite®.[2][4]

    • Evaporate solvent.[4][5]

    • Result: The product is obtained as the Hydrochloride Salt .

Post-Reaction Processing & Stability

Decision Point: Salt vs. Free Base

For most drug development applications, the salt form is preferred due to the instability of the free secondary amine ester.

  • To isolate the Free Base (Only if immediately needed):

    • Dissolve the salt residue in minimal water/DCM mixture.

    • Cool to 0°C.

    • Slowly add saturated

      
       or 
      
      
      
      until pH ~9. Do not use strong bases (NaOH) to avoid saponification of the ester.
    • Rapidly extract into DCM, dry over

      
      , and concentrate at low temperature (<30°C).
      

Visualized Workflows

Reaction Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the reduction conditions.

G Start Start: Methyl 2-pyridylacetate Choice Select Method Start->Choice MethodA Method A: PtO2 / AcOH (High Pressure 50 bar) Choice->MethodA Industrial/Robust MethodB Method B: Rh/C / MeOH+HCl (Low Pressure 5 bar) Choice->MethodB Lab Scale/Mild Check Check Conversion (NMR/TLC) MethodA->Check MethodB->Check Success Filter & Concentrate (Isolate Salt) Check->Success >95% Conv. Issue1 Incomplete Conversion? Check->Issue1 <90% Conv. Issue2 Ester Hydrolysis? Check->Issue2 By-product: Acid Fix1 Increase Pressure or Add Fresh Catalyst Issue1->Fix1 Fix1->Check Fix2 Ensure Anhydrous Conditions Reduce Temperature Issue2->Fix2

Caption: Optimization logic for pyridine hydrogenation. Blue nodes indicate primary workflow; Red/Green indicate method branches.

Mechanism of Acid-Promoted Hydrogenation

Understanding why acid is required is crucial for troubleshooting.

Mechanism Substrate Pyridine Substrate (Basic N) Protonated Pyridinium Ion (Non-poisoning) Substrate->Protonated + H+ Acid Acid (H+) Acid->Protonated Adsorption Adsorption via Pi-system Protonated->Adsorption Prevents N-Metal Strong Bond Catalyst Metal Surface (Pt/Rh) Catalyst->Adsorption Product Piperidine Salt Adsorption->Product + 3 H2

Caption: Mechanistic pathway showing the necessity of protonation to facilitate pi-system adsorption over nitrogen poisoning.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Freifelder, M. (1962). "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253.

  • BenchChem Application Note. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine."

  • Duan, L., et al. (2025).[7] "A d-Electron Deficient Pd Trimer for Exceptional Pyridine Hydrogenation."[7] Angewandte Chemie Int.[7] Ed.

Sources

General procedure for Wolff-Kishner reduction of pyridine ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals targeting the reduction of carbonyl groups (ketones/aldehydes) on pyridine scaffolds that concurrently bear ester functionalities.

Application Note: Wolff-Kishner Reduction of Pyridine Ester Derivatives

Executive Summary & Strategic Analysis

The Wolff-Kishner (WK) reduction is the premier method for converting carbonyls (


) to methylenes (

). However, for pyridine ester derivatives (e.g., methyl 6-acetylnicotinate), the standard Huang-Minlon protocol (Hydrazine/KOH/200°C) is contraindicated .[1]

The Core Conflict:

  • Nucleophilic Attack: Hydrazine (

    
    ) is a potent nucleophile. In the presence of esters, it readily attacks the ester carbonyl to form acyl hydrazides  (
    
    
    
    ), destroying the ester functionality.[1]
  • Hydrolysis: The harsh basic conditions (KOH/NaOH) required for hydrazone decomposition invariably saponify esters to carboxylic acids.

  • Pyridine Electronics: The electron-deficient nature of the pyridine ring renders attached ester groups more electrophilic and susceptible to nucleophilic attack/hydrolysis than their benzene counterparts.

The Solution: To preserve the ester group, one must avoid free hydrazine and strong hydroxide bases at high temperatures. The Caglioti Modification (reduction of p-toluenesulfonylhydrazones with borohydrides) is the Gold Standard for this transformation. It proceeds under mild conditions, preserving the ester moiety.[1]

Mechanistic Pathway & Chemoselectivity[1]

The following diagram illustrates the divergence between the destructive Standard WK path and the constructive Caglioti path for a hypothetical pyridine ester substrate.

WK_Pathway Start Substrate: Acyl-Pyridine Ester Hydrazine Reagent: N2H4 / KOH / u0394 Start->Hydrazine TsHydrazide Reagent: TsNHNH2 / H+ Start->TsHydrazide SideProduct1 Side Reaction A: Ester Hydrolysis (Saponification) Hydrazine->SideProduct1 OH- Attack SideProduct2 Side Reaction B: Hydrazide Formation (R-CONHNH2) Hydrazine->SideProduct2 N2H4 Attack Failure FAILURE: Loss of Ester Group SideProduct1->Failure SideProduct2->Failure Intermediate Intermediate: Tosylhydrazone TsHydrazide->Intermediate Condensation Reductant Reduction: NaBH4 or NaBH3CN Intermediate->Reductant Hydride Transfer Success SUCCESS: Alkyl-Pyridine Ester Reductant->Success -TsH, -N2

Figure 1: Decision pathway showing the incompatibility of Standard WK conditions with esters and the chemoselective advantage of the Tosylhydrazone route.

Protocol A: The Caglioti Modification (Recommended)

Scope: Reduction of ketones/aldehydes on pyridine rings containing esters, halogens, or nitro groups.[1] Mechanism: Formation of a tosylhydrazone followed by reduction with Sodium Borohydride (


) or Sodium Cyanoborohydride (

).
Materials
  • Substrate: Keto-pyridine ester (1.0 equiv)[1]

  • Reagent: p-Toluenesulfonyl hydrazide (1.1–1.2 equiv)[1]

  • Reductant: Sodium Cyanoborohydride (

    
    ) (4.0 equiv) (Preferred for higher selectivity) or 
    
    
    
    .
  • Solvent: Methanol (anhydrous) and THF (1:1 mixture).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Acetic Acid.

  • Additives: Zinc Chloride (

    
    ) (optional, accelerates hydrazone formation).[1]
    
Step-by-Step Procedure

Phase 1: Formation of the Tosylhydrazone

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the keto-pyridine ester (10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add p-toluenesulfonyl hydrazide (11 mmol). If the reaction is slow (common with electron-deficient pyridines), add 10 mol% pTsOH or glacial acetic acid.[1]

  • Reflux: Heat to reflux (65°C) for 2–6 hours. Monitor by TLC (the hydrazone is usually more polar than the ketone).

    • Note: Pyridine nitrogen may act as an internal base; acid catalysis is crucial to activate the carbonyl.

  • Isolation: Cool to 0°C. The tosylhydrazone often precipitates. Filter and wash with cold methanol. If no precipitate forms, concentrate in vacuo and recrystallize or use crude if purity >90%.[1]

Phase 2: Reduction to Alkane

  • Preparation: Dissolve the isolated tosylhydrazone (5 mmol) in a 1:1 mixture of THF and Methanol (25 mL).

  • Reduction: Add a trace amount of Bromocresol Green indicator (optional). Add

    
     (20 mmol) in portions.
    
  • pH Control: Maintain pH ~4 (orange/yellow color) by dropwise addition of concentrated HCl or acetic acid.

    • Why? Protonation of the imine nitrogen facilitates hydride attack.

  • Reflux: Heat to reflux (65–70°C) for 2–12 hours.

  • Work-up:

    • Quench with saturated

      
       (gas evolution will occur).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Expected Yield: 70–90% Selectivity: Ester remains intact; Ketone


 Methylene.

Protocol B: The Cram Modification (Alternative)

Scope: Only for sterically hindered esters (e.g., t-butyl esters) that resist hydrolysis. Risk Level: High. Not recommended for methyl/ethyl esters.

This method uses DMSO and Potassium tert-butoxide (


-BuOK) at room temperature, avoiding the high heat of Huang-Minlon, but the base can still cause transesterification or hydrolysis.[1]
  • Hydrazone Formation: Pre-form the hydrazone using anhydrous hydrazine in ethanol (volatile, toxic) without base. Distill off volatiles.

  • Reduction: Dissolve the hydrazone in anhydrous DMSO.

  • Addition: Add solid

    
    -BuOK (2.0 equiv) slowly at room temperature.
    
    • Observation: Nitrogen evolution should be immediate.

  • Quench: Pour into ice water immediately upon cessation of gas evolution.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Ester Hydrolysis Used Standard WK (KOH/NaOH); Water present.[2]Switch to Protocol A (Tosylhydrazone). Ensure solvents are anhydrous.
No Reaction (Phase 1) Pyridine ring deactivating carbonyl; Steric hindrance.Add Lewis Acid catalyst (

or

); Increase reflux time; Use microwave irradiation.
Azine Formation Hydrazine excess or insufficient acid.Use slight excess of sulfonyl hydrazide; avoid free hydrazine.
Pyridine Reduction Over-reduction of the ring.Avoid catalytic hydrogenation methods.

is selective for the hydrazone over the pyridine ring.

References

  • Caglioti, L. (1966). "The reduction of tosylhydrazones with sodium borohydride." Tetrahedron, 22(2), 487-493.[1] Link

  • Hutchins, R. O., Milewski, C. A., & Maryanoff, B. E. (1973).[1] "Selective reduction of tosylhydrazones to alkanes with sodium cyanoborohydride." Journal of the American Chemical Society, 95(11), 3662–3668.[1] Link

  • Myers, A. G., et al. (2004).[1][3] "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions." Journal of the American Chemical Society, 126(17), 5436–5445.[1][4] Link

  • Shaw, J. E., et al. (1974).[1] "Borohydride reduction of tosylhydrazones in acetic acid." Journal of Organic Chemistry, 39(26), 3899–3901.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of Methyl 2-(pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-HYD-002 Subject: Optimization of Yield & Prevention of Side Reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The hydrogenation of Methyl 2-(pyridin-2-yl)acetate to Methyl 2-(piperidin-2-yl)acetate presents a unique dual challenge: catalyst poisoning (typical of pyridines) and spontaneous lactamization (specific to 2-substituted esters).

Unlike simple pyridine reduction, the product of this reaction contains a secondary amine and an ester separated by a 2-carbon chain. Upon deprotonation (free-basing), this molecule will rapidly cyclize to form 2-piperidone (a lactam), drastically reducing the yield of the desired linear amino-ester.

This guide provides the protocols to navigate these thermodynamic traps.

Module 1: The Core Protocol (Best Practice)

To maximize yield, you must maintain the product as a salt throughout the entire process (reaction, workup, and storage).

Recommended Conditions
ParameterStandard Protocol (Batch)High-Throughput / Flow
Catalyst PtO₂ (Adam's Catalyst) (5-10 mol%)Rh/C or Raney Ni (Fixed Bed)
Solvent Glacial Acetic Acid (AcOH)MeOH + HCl (1.1 equiv)
Pressure 50–70 psi (3.5–5 bar)50–80 bar (Flow reactors)
Temperature 25°C – 40°C60°C – 80°C
Time 6–12 HoursResidence time: 2–5 mins
Additives 1.1 eq.[1][2] HCl (optional, speeds rate)None (if acidic solvent used)
Step-by-Step Methodology (Batch)
  • Preparation: Dissolve Methyl 2-(pyridin-2-yl)acetate in Glacial Acetic Acid (0.1 M concentration).

    • Why: AcOH protonates the pyridine nitrogen (

      
      ), preventing it from coordinating strongly to the metal surface and poisoning the catalyst.
      
  • Catalyst Addition: Add PtO₂ (5 mol%).

    • Note: PtO₂ is preferred over Pd/C for difficult pyridines as it is less susceptible to poisoning in acidic media and operates well at moderate pressures.

  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    to 50 psi. Stir vigorously (>800 RPM).
    • Critical: Mass transfer is often the rate-limiting step.

  • Workup (The Danger Zone):

    • Filter catalyst over Celite.[3]

    • DO NOT neutralize with aqueous base (e.g.,

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain the acetate salt .

    • Optional: To switch counter-ions, add HCl in dioxane/ether and evaporate to isolate the hydrochloride salt .

Module 2: Critical Troubleshooting

Issue 1: "My product is a solid, but NMR shows no methyl ester peak."

Diagnosis: Lactamization. You have formed the bicyclic lactam (or 2-piperidone derivative).[4] This occurs if the amine becomes free (deprotonated). The intramolecular nucleophilic attack is entropically favored (forming a 6-membered ring).

The Fix:

  • Never free-base the product. Keep it as the HCl or Acetate salt.

  • Avoid heat during workup. High temperatures accelerate the cyclization even in slightly acidic conditions.

  • Storage: Store as the dry HCl salt at -20°C.

Issue 2: "The reaction stalled at 50% conversion."

Diagnosis: Catalyst Poisoning. The pyridine nitrogen (or the resulting piperidine nitrogen) has bound irreversibly to the active metal sites.

The Fix:

  • Acidify: Ensure the solvent is acidic enough. If using MeOH, you must add at least 1.05 equivalents of HCl or

    
    .
    
  • Catalyst Switch: Switch from Pd/C to PtO₂ or Rh/C. Rhodium is particularly effective for hindering nitrogen poisoning.

  • Purification: Ensure the starting material is free of sulfur or thiols, which are fatal poisons to Pt/Pd.

Issue 3: "I see N-methylated side products."

Diagnosis: Reductive Alkylation. If using Methanol (MeOH) as a solvent with Pd/C, the solvent can oxidize to formaldehyde in situ and reductively alkylate the amine.

The Fix:

  • Change Solvent: Use Ethanol or Acetic Acid.

  • Lower Temperature: Perform the reaction at room temperature.

Module 3: Mechanistic Visualization

Understanding the competition between the desired pathway and the lactam trap is vital.

ReactionPathways cluster_legend Pathway Legend Start Methyl 2-(pyridin-2-yl)acetate Inter Intermediate (Partially Reduced) Start->Inter H2, Cat, Acid ProductSalt Product (Salt Form) Methyl 2-(piperidin-2-yl)acetate HCl Inter->ProductSalt H2, Complete Reduction ProductSalt->ProductSalt Evaporate w/ Acid (Stable) FreeBase Free Amine (Transient Species) ProductSalt->FreeBase Workup w/ Base (NaHCO3/NaOH) Lactam Side Product: Lactam (2-Piperidone deriv.) FreeBase->Lactam Spontaneous Cyclization (-MeOH) key1 Green: Desired Path key2 Red: Failure Mode

Figure 1: Reaction pathway showing the critical divergence between stable salt isolation (Green) and lactamization failure mode (Red).

Module 4: Diagnostic Decision Tree

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Start Diagnosis CheckNMR Check 1H NMR of Crude Start->CheckNMR Aromatic Aromatic Signals Present? CheckNMR->Aromatic MethylSignal Methyl Ester Singlet (~3.7 ppm) Present? Aromatic->MethylSignal No (Full Reduction) Poisoning Issue: Catalyst Poisoning Action: Add Acid / Switch to PtO2 Aromatic->Poisoning Yes (Incomplete Conversion) LactamIssue Issue: Lactamization Action: Avoid Basic Workup MethylSignal->LactamIssue No (Loss of OMe) Success Target Product Obtained MethylSignal->Success Yes

Figure 2: Troubleshooting logic for common failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C instead of PtO₂? A: Yes, but Pd/C is more prone to poisoning by the pyridine nitrogen. If you use Pd/C, you must use a higher pressure (often >100 psi) or ensure the solvent is strongly acidic (MeOH + HCl) to keep the nitrogen protonated.

Q: Why did my yield drop when I scaled up? A: Hydrogenation is gas-liquid-solid multiphase chemistry. On a larger scale, gas-liquid mass transfer often becomes the bottleneck. Ensure your stirring rate maintains a vortex and the hydrogen pressure is constant.

Q: How do I remove the acetic acid without heating? A: Azeotrope it with toluene or heptane on a rotavap. Alternatively, if you need the HCl salt, add HCl in dioxane and precipitate the salt, filtering it off instead of evaporating to dryness.

References

  • Mechanism of Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3] Asian Journal of Chemistry, vol. 27, no. 10, 2015. Link

  • Rhodium Catalysis & Mild Conditions: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 2024.[5][6] Link

  • Lactamization Risks (Interrupted Hydrogenation): "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams." Angewandte Chemie International Edition, 2021. Link

  • Catalyst Poisoning & Acid Effect: "The Catalytic Hydrogenation of Pyridine at High Pressures." Georgia Institute of Technology Theses, 1950. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 2-(pyridin-2-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-(pyridin-2-yl)acetate HCl. Moving beyond a simple recitation of steps, we explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. We present a direct comparison between a conventional C18 column approach and an optimized method using a modern, polar-compatible stationary phase, supported by experimental data. The guide culminates in a fully detailed protocol for a validated, stability-indicating method, established through rigorous forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines.

Part 1: Foundational Strategy - Understanding the Analyte and Chromatographic Challenges

The subject of our analysis, Methyl 2-(pyridin-2-yl)acetate HCl (CAS No: 1658-42-0), is a heterocyclic organic compound frequently used as a building block in pharmaceutical synthesis.[1][2] Its structure, featuring a basic pyridine ring (pKa ≈ 5.2-6) and a methyl ester group, presents specific challenges for reversed-phase HPLC, the most common chromatographic mode.[3]

The primary difficulty arises from the basic nitrogen atom on the pyridine ring. At neutral or near-neutral pH, this nitrogen can interact strongly with residual acidic silanol groups present on the surface of traditional silica-based stationary phases.[4][5] This secondary interaction leads to undesirable chromatographic performance, most notably poor peak shape (tailing), which compromises both resolution and the accuracy of integration, making reliable purity determination difficult.

Therefore, a successful method development strategy must focus on mitigating these silanol interactions to achieve symmetric, well-defined peaks. Our approach will compare two distinct reversed-phase methods to illustrate this principle.

Part 2: Method Development and Comparative Analysis

Our development process begins with a logical, systematic screening of chromatographic conditions. We will compare a standard, workhorse column with a more specialized column designed to handle polar basic compounds.

Causality Behind Experimental Choices
  • Stationary Phase Selection : The heart of the separation lies in the column.[6][7]

    • Method A (The Conventional Approach): A standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This represents a common, widely available starting point for many labs.

    • Method B (The Optimized Approach): A modern C18 column with advanced end-capping or an embedded polar group (e.g., 150 mm x 4.6 mm, 3.5 µm). These columns are specifically engineered to shield residual silanols, providing a more inert surface that significantly improves the peak shape for basic analytes.[5]

  • Mobile Phase Strategy : The mobile phase composition is critical for controlling analyte retention and ionization state.[8]

    • pH Control: To ensure consistent protonation of the pyridine nitrogen and minimize silanol interactions, a low-pH mobile phase is essential. By operating at a pH of approximately 3.0, well below the analyte's pKa, the molecule will exist predominantly in its protonated, cationic form, leading to more consistent interactions with the stationary phase.[3][9]

    • Buffer/Acidifier: A phosphate buffer is chosen for its excellent buffering capacity around pH 3.0, ensuring pH stability and method robustness.[10]

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[11]

    • Elution Mode: A gradient elution is employed to ensure that any potential impurities, which may vary widely in polarity, are eluted with good peak shape within a practical runtime.[12]

  • Detection : The pyridine ring contains a strong chromophore, making UV detection highly effective. A Photodiode Array (PDA) detector is used to monitor across a range of wavelengths, with 260 nm selected as the optimal wavelength for sensitivity and specificity.[10][13]

Comparative Experimental Data

The two methods were developed and compared based on their chromatographic performance and system suitability.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Conventional C18Method B: Optimized Polar-Compatible C18
Column Standard End-Capped C18, 150 x 4.6 mm, 5 µmPolar-Compatible C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adj. with H₃PO₄)20 mM Potassium Phosphate, pH 3.0 (adj. with H₃PO₄)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 70% B over 15 min5% to 70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C35 °C
Detection PDA, 260 nmPDA, 260 nm
Injection Vol. 10 µL10 µL

Table 2: Comparative System Suitability Results

ParameterMethod A: Conventional C18Method B: Optimized Polar-Compatible C18ICH Guideline Target
Retention Time (min) 8.528.61-
Tailing Factor (USP) 1.851.15≤ 2.0 (ideally ≤ 1.5)
Theoretical Plates (USP) 4,80012,500> 2000
%RSD of Peak Area (n=6) 0.65%0.21%≤ 1.0%

Analysis: The data clearly demonstrates the superiority of Method B. While both methods meet the minimum ICH targets, Method B provides a significantly improved tailing factor (1.15 vs. 1.85) and a much higher plate count, indicating superior peak symmetry and column efficiency. This enhanced performance is crucial for accurately detecting and quantifying closely eluting impurities. The lower %RSD also points to higher precision.

Part 3: Developing a Stability-Indicating Method via Forced Degradation

A critical requirement for a purity analysis method, especially in a regulatory environment, is that it must be stability-indicating.[14] This means the method must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress.[15] To prove this, we conduct forced degradation studies as outlined in ICH guideline Q1A(R2).[16][17]

Forced Degradation Workflow

The workflow involves subjecting the analyte to harsh conditions to intentionally induce degradation. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without destroying the sample entirely.[16][18]

Forced_Degradation_Workflow start Prepare Stock Solution of Methyl 2-(pyridin-2-yl)acetate HCl stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C, then neutralize) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid therm Thermal (80°C Dry Heat) stress->therm photo Photolytic (ICH Q1B Light Cabinet) stress->photo analyze Analyze Stressed Samples & Control using Optimized HPLC Method (Method B) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Specificity: - Calculate % Degradation - Check Peak Purity - Determine Resolution (Rs) between API and Degradants analyze->evaluate

Caption: Workflow for the forced degradation study.

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1.0 mg/mL solution of Methyl 2-(pyridin-2-yl)acetate HCl in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the diluent to the target concentration before analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][17]

  • Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using the optimized Method B .

Stability-Indicating Results

The analysis of the stressed samples using Method B confirmed its stability-indicating capability.

Table 3: Summary of Forced Degradation Results (Using Method B)

Stress Condition% Degradation of APIRetention Time of Major Degradant (min)Resolution (Rs) between API and DegradantPeak Purity
Acid Hydrolysis ~15.2%7.854.1Pass
Base Hydrolysis ~18.5%6.926.8Pass
Oxidation ~8.1%9.102.5Pass
Thermal No significant degradation--Pass
Photolytic ~5.5%8.202.1Pass
Control (Unstressed) 0%--Pass

Discussion: Significant degradation was observed under acidic, basic, and oxidative conditions, with minor degradation under photolytic stress. The compound demonstrated good thermal stability. Crucially, in all cases where degradation occurred, the degradation products were well-resolved from the main API peak (Resolution > 2.0), and the peak purity analysis via the PDA detector confirmed that the main peak was spectrally pure. This self-validating system confirms that Method B is specific and stability-indicating , suitable for purity and stability testing in accordance with ICH Q2(R1) guidelines.[14][19][20]

Part 4: Final Recommended Protocol and System Suitability

Based on the comparative data and forced degradation studies, Method B is the recommended protocol for the purity analysis of Methyl 2-(pyridin-2-yl)acetate HCl.

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Goal: Purity of Methyl 2-(pyridin-2-yl)acetate HCl lit_review Literature Review & Analyte Property Assessment (Polar Basic) start->lit_review initial_choices Initial Method Screening lit_review->initial_choices column Column Selection: - Conventional C18 (Method A) - Polar-Compatible C18 (Method B) initial_choices->column mobile_phase Mobile Phase Selection: - Low pH Buffered Aqueous - ACN Organic Modifier initial_choices->mobile_phase detection Detector Settings: PDA at 260 nm initial_choices->detection optimization Method Optimization column->optimization mobile_phase->optimization detection->optimization compare Compare Methods: Evaluate Tailing, Efficiency, Precision optimization->compare select_best Select Optimized Method (Method B) compare->select_best forced_degradation Forced Degradation Study (ICH Q1A/Q1B) select_best->forced_degradation validation Full Method Validation (ICH Q2(R1)) forced_degradation->validation final_method Final Stability-Indicating Method validation->final_method

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 2-(pyridin-2-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and synthetic chemistry, heterocyclic compounds are foundational building blocks. Among these, Methyl 2-(pyridin-2-yl)acetate and its hydrochloride salt are pivotal intermediates used in the synthesis of a variety of more complex molecules, including potential therapeutic agents.[1][2] The precise structural confirmation and purity assessment of these intermediates are non-negotiable for ensuring the integrity of the final product.

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled window into the molecular structure in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 2-(pyridin-2-yl)acetate hydrochloride. We will dissect the spectrum signal by signal, explaining the underlying principles of chemical shifts and coupling constants. Furthermore, we will compare its spectral features against its free base form and other structural analogs to highlight the diagnostic power of NMR in distinguishing subtle molecular differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Pillar 1: Theoretical Foundations of the 1H NMR Spectrum

Before delving into the specific spectrum, it is crucial to understand the key NMR parameters that define the structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups or structural features "deshield" a proton, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" protons, moving them upfield (to a lower ppm value).[3] In our target molecule, the positively charged pyridinium nitrogen and the ester carbonyl group are potent electron-withdrawing groups that significantly influence the chemical shifts.

  • Anisotropy: The π-electron system of the pyridine ring generates its own magnetic field upon application of the external field (B₀). This "ring current" effect causes a strong deshielding of the protons attached to the aromatic ring, pushing their signals significantly downfield, typically in the 6.5–8.5 ppm range.[4][5]

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of neighboring, non-equivalent protons. This interaction, transmitted through the bonding electrons, splits a single resonance into a multiplet (e.g., doublet, triplet). The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz). The magnitude of J depends on the number of bonds separating the protons and their spatial orientation.[6][7] For aromatic systems like pyridine, the coupling constants are diagnostic:

    • Ortho-coupling (³J): 6-8 Hz (across 3 bonds)

    • Meta-coupling (⁴J): 2-3 Hz (across 4 bonds)

    • Para-coupling (⁵J): 0-1 Hz (across 5 bonds)

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of different types of protons in the molecule.

Pillar 2: In-Depth Spectral Analysis of Methyl 2-(pyridin-2-yl)acetate Hydrochloride

The structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride presents several distinct proton environments, which we will analyze systematically. The protonation of the pyridine nitrogen to form the pyridinium ion is a key feature, as it dramatically increases the electron-withdrawing nature of the ring, leading to significant downfield shifts for all ring protons.

Caption: Labeled structure of Methyl 2-(pyridin-2-yl)acetate hydrochloride.

Predicted and Representative Experimental 1H NMR Data

The following table summarizes the expected 1H NMR signals for the title compound, typically recorded in a solvent like DMSO-d₆. The exact chemical shifts can vary slightly based on solvent and concentration.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-6 ~8.7 - 8.9Doublet (d)³J ≈ 5-6 Hz1HMost deshielded aromatic proton due to proximity to the positively charged nitrogen. Coupled only to H-5.
H-4 ~8.4 - 8.6Triplet (t) or dt³J ≈ 8 Hz, ⁴J ≈ 1-2 Hz1HDownfield due to pyridinium ring. Coupled to H-3 and H-5. Appears as a triplet if ³J(H4-H3) ≈ ³J(H4-H5).
H-5 ~7.9 - 8.1Triplet (t) or ddd³J(H5-H4) ≈ 8 Hz, ³J(H5-H6) ≈ 6 Hz, ⁴J(H5-H3) ≈ 1 Hz1HCoupled to H-4, H-6, and weakly to H-3. Often appears as a complex multiplet or triplet.
H-3 ~7.8 - 8.0Doublet (d)³J ≈ 8 Hz1HLeast deshielded aromatic proton. Coupled primarily to H-4.
α-CH₂ ~4.2 - 4.4Singlet (s)N/A2HDeshielded by both the adjacent ester carbonyl and the electron-deficient pyridinium ring.
O-CH₃ ~3.7 - 3.8Singlet (s)N/A3HTypical chemical shift for a methyl ester.[5]
N-H ~10.0 - 14.0Broad Singlet (br s)N/A1HHighly variable, concentration-dependent shift. Often exchanges with trace water in the solvent.

Pillar 3: Comparison with Alternative Structures

The utility of an NMR spectrum is fully realized when used as a comparative tool. Analyzing the spectrum of our target compound against its logical alternatives demonstrates the sensitivity of NMR to subtle structural changes.

Comparison 1: Free Base vs. Hydrochloride Salt
FeatureMethyl 2-(pyridin-2-yl)acetate (Free Base) Methyl 2-(pyridin-2-yl)acetate HCl Rationale for Difference
Aromatic Protons (δ) 7.2 - 8.6 ppm7.8 - 8.9 ppmProtonation of the nitrogen makes the ring strongly electron-withdrawing, deshielding all ring protons and shifting them downfield.
α-CH₂ Protons (δ) ~3.9 ppm~4.3 ppmThe α-methylene protons are also deshielded by the now positively charged ring, causing a downfield shift.
N-H Proton AbsentPresent (~10-14 ppm, broad)The signal is characteristic of the hydrochloride salt form.
Comparison 2: Positional Isomers

The splitting patterns of the aromatic region are a definitive fingerprint for identifying the substitution pattern on the pyridine ring.

IsomerExpected Aromatic Splitting Pattern
Methyl 2-(pyridin-2-yl)acetate Four distinct signals, often appearing as two doublets and two triplets (or more complex multiplets). The H-6 proton is uniquely deshielded.
Methyl 2-(pyridin-3-yl)acetate Four signals. H-2 proton (between N and substituent) would be a sharp singlet or narrow triplet (due to small meta/para coupling). H-6 would be a doublet. H-4 and H-5 would be complex multiplets.
Methyl 2-(pyridin-4-yl)acetate Highly symmetric pattern. Two signals, each integrating to 2H. Protons H-2/H-6 would appear as a doublet, and protons H-3/H-5 would appear as a doublet, due to the plane of symmetry.
Comparison 3: Alternative Synthetic Building Blocks
CompoundKey 1H NMR FeaturesDistinguishing Characteristic
Methyl 2-(pyridin-2-yl)acetate HCl Aromatic signals from ~7.8-8.9 ppm. Two singlets for CH₂ and CH₃.Presence of the highly deshielded pyridinium aromatic system.
Methyl 2-(piperazin-1-yl)acetate HCl [8]No aromatic signals. Broad multiplets for the -CH₂- protons of the saturated piperazine ring (~3.0-3.5 ppm). Two singlets for the acetate CH₂ and CH₃.Absence of aromatic protons and presence of signals characteristic of a saturated heterocycle.
Methyl 2-(piperidin-4-yl)phenyl]acetate HCl Phenyl aromatic signals (~7.2-7.5 ppm). Complex multiplets for the piperidine and methylene protons.Aromatic signals are from a phenyl ring (less deshielded than pyridinium) and the substitution pattern is different.

Experimental Protocol and Workflow

Acquiring a high-quality, reproducible 1H NMR spectrum is paramount. The following protocol outlines the standard procedure.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-(pyridin-2-yl)acetate hydrochloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H proton, allowing for its observation.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if absolute chemical shift accuracy is required (though modern spectrometers can lock on the solvent signal).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures accurate integration)

      • Number of Scans: 8-16 scans (increase for dilute samples to improve signal-to-noise)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Manually phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

    • Apply a baseline correction to ensure the baseline is flat at zero.

    • Calibrate the chemical shift scale by setting the solvent residual peak (DMSO-d₆ at ~2.50 ppm) or the TMS peak (0 ppm) to its known value.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., the 3H of the methyl group).

    • Pick all peaks and analyze the chemical shifts, multiplicities, and coupling constants.

cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Data Acquisition (Lock, Shim, Set Parameters) A->B Insert into Spectrometer C Data Processing (FT, Phase, Baseline Correction) B->C Acquire FID D Spectrum Calibration (Reference to Solvent/TMS) C->D E Signal Analysis (Integration, Peak Picking) D->E F Structural Elucidation (Assign Signals, Analyze J-Coupling) E->F G Comparative Analysis (Compare to Alternatives) F->G H Final Report (Data Tables, Interpretation) F->H G->H

Caption: Standard workflow for 1H NMR spectrum analysis.

Conclusion

The 1H NMR spectrum of Methyl 2-(pyridin-2-yl)acetate hydrochloride is a rich source of structural information. A systematic analysis of its chemical shifts, integration, and coupling patterns allows for unambiguous confirmation of its identity and provides a powerful tool for purity assessment. The significant downfield shift of the aromatic protons upon formation of the hydrochloride salt serves as a key diagnostic feature. By comparing its spectrum to that of its free base, positional isomers, and other structurally related compounds, we underscore the resolving power and utility of NMR spectroscopy in modern chemical research and drug development. This guide provides the foundational knowledge and practical framework for researchers to confidently interpret these spectra and make data-driven decisions in their synthetic workflows.

References

  • Spin-Spin Coupling. (n.d.). University of Regensburg. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Michigan State University. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Guery, S., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S.
  • Rao, D. R., et al. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. U.S.
  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Analyzing Coupling Constants. (n.d.). Oregon State University. Retrieved from [Link]

  • 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. (n.d.). Google Patents.
  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1053.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (2025, February). ResearchGate. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. Retrieved from [Link]

  • Process for preparing methyl phenidate hydrochloride. (n.d.). Google Patents.
  • Methyl 2-(piperazin-1-yl)acetate Hydrochloride. (n.d.). American Elements. Retrieved from [Link]

Sources

Technical Analysis: UV-Vis Characterization of Methyl 2-(pyridin-2-yl)acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In methanol, Methyl 2-(pyridin-2-yl)acetate HCl exhibits a primary UV-Vis absorption maximum (


) in the range of 260–264 nm . This absorption arises from the 

transition of the protonated pyridine (pyridinium) chromophore. A secondary, more intense band is typically observed near 205–210 nm , corresponding to the ester carbonyl

transition and higher-energy ring transitions, though this often overlaps with the solvent cutoff of methanol.

This guide provides a technical breakdown of the spectral properties, compares them with structural isomers (3- and 4-pyridyl analogs), and outlines a self-validating experimental protocol for precise characterization.

Technical Profile & Mechanism
Chromophore Analysis

The optical properties of Methyl 2-(pyridin-2-yl)acetate HCl are dictated by two distinct chromophores separated by a methylene (


) bridge. This bridge acts as an insulator, preventing conjugation between the pyridine ring and the ester carbonyl. Consequently, the spectrum is essentially a summation of the independent chromophores:
  • The Pyridinium Core (Dominant):

    • State: In the HCl salt form, the pyridine nitrogen is protonated (

      
      ).
      
    • Transition: The characteristic benzenoid

      
       transition (often called the B-band).
      
    • Effect: Protonation stabilizes the

      
       orbital less than the 
      
      
      
      orbital (which is now bonded), but for the
      
      
      transition, it typically induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to the free base.
    • Expected

      
      :  ~262 nm (Methanol).
      
  • The Ester Moiety:

    • Transition: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of the Carbonyl (
      
      
      
      ).
    • Expected

      
      :  ~205–210 nm.
      
    • Observation: In methanol (UV cutoff ~205 nm), this band is often obscured or appears as a shoulder on the high-energy end of the spectrum.

Solvent & pH Effects [1]
  • Methanol (Polar Protic): Stabilizes the ionic salt form. Hydrogen bonding with the pyridinium proton and the ester oxygen can cause slight spectral broadening.

  • Acid/Base Sensitivity: The spectrum is highly pH-dependent. Neutralizing the solution (removing HCl) converts the pyridinium to a free pyridine base, shifting the

    
     hypsochromically (blue shift) to approximately 254–257 nm .
    
Comparative Analysis: Isomers & Forms

To validate the identity of Methyl 2-(pyridin-2-yl)acetate HCl, it is crucial to distinguish it from its structural isomers and its free base form.

Table 1: Positional Isomer Comparison (Theoretical Trends in Methanol)
CompoundStructure NoteExpected

(HCl Salt)
Spectral Characteristics
2-Pyridyl isomer N adjacent to alkyl group260–264 nm Distinct fine structure; often shows a "shoulder" due to vibronic coupling.
3-Pyridyl isomer N meta to alkyl group263–265 nm Often slightly red-shifted vs. the 2-isomer; broader band shape.
4-Pyridyl isomer N para to alkyl group255–258 nm Typically blue-shifted compared to 2- and 3- isomers; higher symmetry often simplifies the band.
Table 2: Salt vs. Free Base Comparison
FormSpecies

(Methanol)
Molar Absorptivity (

)
HCl Salt Pyridinium Cation~262 nm Higher (Hyperchromic)
Free Base Neutral Pyridine~257 nm Lower

Analyst Insight: The shift between the HCl salt and Free Base is a critical "Identity Test." If you basify the sample (add 1 drop NaOH) and the peak does not shift to ~257 nm, the substance is likely not the pyridine salt.

Experimental Protocol: Self-Validating Spectral Analysis

Objective: Accurately determine


 and molar absorptivity (

) while verifying compound integrity.

Reagents:

  • Analyte: Methyl 2-(pyridin-2-yl)acetate HCl (>98% purity).

  • Solvent: HPLC-grade Methanol (UV Cutoff <205 nm).

  • Validation Reagents: 0.1 M HCl, 0.1 M NaOH.

Protocol:

  • Blank Preparation: Fill a quartz cuvette (1 cm pathlength) with pure methanol. Run a baseline correction.[2]

  • Stock Solution: Prepare a 1.0 mM stock solution (approx. 0.187 mg/mL).[3]

    • Note: Weighing errors are high at this scale; prepare 10 mL of 10 mM and dilute.

  • Scan 1 (Native Salt): Dilute to 50 µM in methanol. Scan 200–400 nm.[3]

    • Criterion: Observe

      
       at ~262 nm.
      
  • Scan 2 (Acidified - Confirmation): Add 20 µL of 0.1 M HCl to the cuvette. Mix and rescan.

    • Logic: This ensures the pyridine is 100% protonated. If the peak intensity increases or shifts red slightly, the original sample was partially deprotonated (common in "aged" salts).

  • Scan 3 (Basified - Identity Check): Add 40 µL of 0.1 M NaOH (neutralizing the acid and making it basic). Mix and rescan.

    • Criterion: Peak must shift blue to ~257 nm. This confirms the presence of the pyridine nitrogen.

Visualization: Spectral Workflow & Logic
Figure 1: Spectral Validation Workflow

UV_Validation Start Start: Dissolve Sample in Methanol (50 µM) Scan1 Scan 1: Native Spectrum (Expected: ~262 nm) Start->Scan1 Check1 Is Lambda_max 260-264 nm? Scan1->Check1 Acidify Add excess HCl (Force Protonation) Check1->Acidify Yes Fail FAIL: Impurity or Wrong Isomer Check1->Fail No (<255 or >270) Scan2 Scan 2: Acidified Spectrum Acidify->Scan2 Compare Compare Scan 1 vs Scan 2 Scan2->Compare Basify Add excess NaOH (Force Deprotonation) Compare->Basify Spectra Identical (Sample Pure) Note Note: If Scan 1 != Scan 2, Sample was partially degraded. Compare->Note Spectra Differ Scan3 Scan 3: Free Base Spectrum Basify->Scan3 CheckShift Did Peak Shift Blue (to ~257 nm)? Scan3->CheckShift Pass PASS: Identity Confirmed Methyl 2-(pyridin-2-yl)acetate HCl CheckShift->Pass Yes CheckShift->Fail No Note->Basify

Caption: Step-by-step decision tree for validating the identity and purity of the compound using UV-Vis shifts.

Figure 2: Structural Chromophore Logic

Chromophore_Logic Molecule Methyl 2-(pyridin-2-yl)acetate HCl Pyridine Pyridine Ring (Protonated) Molecule->Pyridine Ester Ester Carbonyl (C=O) Molecule->Ester Bridge Methylene Bridge (-CH2-) Molecule->Bridge Trans1 pi -> pi* Transition (260-264 nm) Pyridine->Trans1 Primary Signal Trans2 n -> pi* Transition (~205 nm) Ester->Trans2 Secondary Signal (Solvent Cutoff) Bridge->Pyridine Insulates Bridge->Ester Insulates

Caption: Deconstruction of the molecule's optical properties showing the lack of conjugation between the two chromophores.

References
  • Sigma-Aldrich. (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride Product Data. (Structural analog data for comparison). Link

  • GuideChem. Methyl 2-(pyridin-2-yl)acetate HCl Properties and CAS 175533-26-3 Data.Link

  • LibreTexts Chemistry. Interpreting Ultraviolet Spectra: The Effect of Conjugation and Heterocycles. (Theoretical grounding for pyridine transitions). Link

  • ResearchGate. Effect of HCl concentration on the UV-Visible absorbance of Pyridine Derivatives. (Data on protonation shifts). Link

  • LGC Standards. Methyl 2-Phenyl-2-(pyridin-2-yl)acetate Reference Material. (Comparison for substituted analogs). Link

Sources

Benchmarking Reference Standards for Methyl 2-(pyridin-2-yl)acetate HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Hidden" Variable in Drug Development: Methyl 2-(pyridin-2-yl)acetate HCl (CAS: 175533-26-3) is a critical C-H activated building block used in the synthesis of piperidine-based therapeutics (e.g., Methylphenidate analogs) and antihistamines. However, its quantitative analysis is plagued by a specific chemical duality: the hydrolytic instability of the ester combined with the hygroscopic nature of the hydrochloride salt .

This guide challenges the industry reliance on "Area %" HPLC purity for this compound. We demonstrate why Quantitative NMR (qNMR) is the superior absolute method for assigning potency to reference standards, while HPLC-UV remains the tool of choice for impurity profiling.

Part 1: Material Characterization & Stability Profile

The Salt vs. Free Base Conundrum

Commercially available Methyl 2-(pyridin-2-yl)acetate is often supplied as the hydrochloride salt to improve shelf-life stability. The free base (CAS: 1658-42-0) is an oil prone to oxidative darkening and self-condensation.

Critical Stability Vector: The 2-position nitrogen on the pyridine ring can act as an intramolecular catalyst (neighboring group participation), accelerating ester hydrolysis under moist conditions.

HydrolysisPathway Ester Methyl 2-(pyridin-2-yl)acetate (Active Standard) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water + H2O (Atmospheric Moisture) Water->Intermediate Acid 2-Pyridylacetic Acid (Major Impurity) Intermediate->Acid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Hydrolytic degradation pathway. The presence of moisture in the HCl salt accelerates the formation of 2-pyridylacetic acid, which must be quantified.

Part 2: Comparative Analysis of Analytical Methods

Method A: HPLC-UV (The "Relative" Standard)

Role: Impurity Profiling & Stability Tracking. Limitation: Pyridine derivatives exhibit strong silanol interactions on standard C18 columns, leading to peak tailing. Furthermore, HPLC Area% overestimates potency because it cannot detect inorganic salts (excess HCl) or entrapped moisture.

Method B: qNMR (The "Absolute" Standard)

Role: Potency Assignment (Assay). Advantage: qNMR is a primary ratio method. It measures the molar ratio of the analyte to a NIST-traceable internal standard. It inherently accounts for water, solvents, and inorganic salts that HPLC misses.

Comparative Data Summary
FeatureHPLC-UV (Area %)qNMR (Weight %)
Primary Output Relative Purity (Organic impurities only)Absolute Purity (Mass fraction)
Detection Basis UV Chromophore (254/260 nm)Proton Signal Integration
Salt Detection Blind (Cannot see HCl/NaCl)Indirectly Detected (via mass balance)
Water Detection BlindVisible (if solvent shift allows)
Typical Result 99.5% (Misleadingly High)96.2% (Accurate - accounts for salt/water)
Cost/Time Low / 30 minsHigh / 15 mins

Part 3: Validated Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate the parent ester from the acid hydrolysis product.

System Suitability:

  • Tailing Factor: Must be < 1.5 (Critical for Pyridines).

  • Resolution: > 2.0 between Ester and Acid peaks.

Method Parameters:

  • Column: Agilent Zorbax SB-C18 (StableBond) or Waters XBridge Phenyl, 4.6 x 150 mm, 3.5 µm.

    • Rationale: Phenyl columns often provide better selectivity for aromatic isomers; StableBond resists acidic hydrolysis.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA acts as an ion-pairing agent to mask silanols and sharpen pyridine peaks.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 90% B

    • 15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (Pyridine λmax).

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure water to prevent hydrolysis during the run).

Protocol 2: Quantitative NMR (qNMR)

Objective: To assign an absolute potency value to the reference standard.[2]

Internal Standard (IS) Selection:

  • Recommended IS: Maleic Acid (Traceable to NIST SRM).

  • Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (D2O) which does not overlap with the pyridine aromatic region (7.0–8.5 ppm) or the methyl ester singlet (~3.7 ppm).

Workflow:

  • Solvent: Deuterium Oxide (D2O) is preferred for the HCl salt due to solubility.

  • Preparation:

    • Weigh ~10 mg of Methyl 2-(pyridin-2-yl)acetate HCl (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL D2O.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: T1 relaxation for protons can be long; insufficient delay underestimates purity).

    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[3][4]

Part 4: The "Gold Standard" Workflow

To establish a working reference standard for drug development, do not rely on a single method. Use this self-validating workflow:

AnalyticalWorkflow cluster_Methods Parallel Analysis Raw Raw Material (Methyl 2-(pyridin-2-yl)acetate HCl) HPLC HPLC-UV (Impurity Profiling) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF qNMR qNMR (Absolute Assay) Raw->qNMR Decision Data Reconciliation (Does qNMR = 100% - Impurities - Water?) HPLC->Decision Organic Impurities KF->Decision Moisture qNMR->Decision Mass Fraction Certified Certified Reference Standard (Assigned Potency) Decision->Certified Yes (< 2% Deviation) Reject Reject/Repurify Decision->Reject No (> 2% Deviation)

Figure 2: The "Mass Balance" vs. "qNMR" reconciliation workflow. A valid standard must show convergence between these orthogonal methods.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2] Link

  • Sielc Technologies. "HPLC Separation of Pyridylacetic Acids and Their Derivatives on Primesep 200." Application Note. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. Link

  • PubChem. Methyl 2-(pyridin-2-yl)acetate (Compound Summary). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.